LSD1 Inhibitory Potency: 23-Fold Improvement Over the Prototype Inhibitor Tranylcypromine
7-Chloro-5-(2-methylbenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one inhibits recombinant human LSD1 with an IC₅₀ of 2.5 µM (2,500 nM) [1]. In comparison, the prototype irreversible LSD1 inhibitor tranylcypromine (TCP) exhibits a significantly weaker IC₅₀ of 58 µM (57,980 nM) in a comparable biochemical assay [2]. This represents an approximate 23-fold improvement in potency.
| Evidence Dimension | LSD1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.5 µM (2,500 nM) |
| Comparator Or Baseline | Tranylcypromine: 58 µM (57,980 nM) |
| Quantified Difference | ~23-fold more potent |
| Conditions | Target: recombinant human LSD1; Assay: peroxidase-coupled assay using H3K4 peptide substrate (target compound); cell-free enzymatic assay (TCP). |
Why This Matters
Higher potency at LSD1 enables researchers to use lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo models.
- [1] BindingDB. BDBM50445336 (CHEMBL1797639). Inhibition of human LSD1: IC₅₀ = 2.50E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445336 (accessed 2026-04-29). View Source
- [2] Niwa H, Watanabe C, Sato S, et al. Table 1: LSD1 inhibition and cell proliferation data for tranylcypromine and derivatives. PubMed Central. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7125024/ (accessed 2026-04-29). View Source
